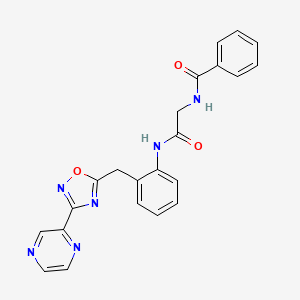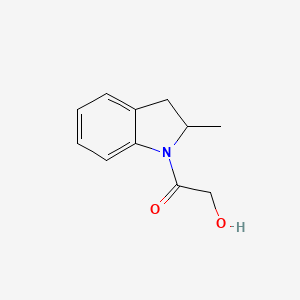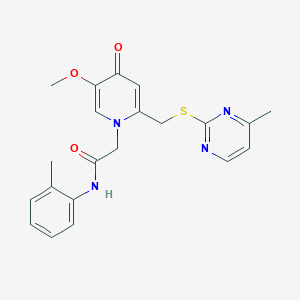![molecular formula C20H14ClN3O B2683699 1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] CAS No. 303984-90-9](/img/structure/B2683699.png)
1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an indole core, a phenyl group, and a hydrazone moiety substituted with a 4-chlorophenyl group.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and drug development .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets that result in these diverse effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may interact with multiple pathways, leading to downstream effects that contribute to its biological and pharmacological properties .
Pharmacokinetics
The pharmacokinetic profiles of indole derivatives are generally favorable for oral drug administration , which suggests that this compound may have similar properties.
Action Environment
Like other indole derivatives, this compound’s action may be influenced by various factors, including ph, temperature, and the presence of other molecules .
Vorbereitungsmethoden
The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] typically involves the condensation of isatin (1H-indole-2,3-dione) with 4-chlorophenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified by recrystallization.
Synthetic Route:
- Dissolve isatin in acetic acid.
- Add 4-chlorophenylhydrazine to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from an appropriate solvent to obtain pure 1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone].
Analyse Chemischer Reaktionen
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: The hydrazone moiety can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives. Reagents such as alkyl halides and acyl chlorides are often used in these reactions.
Major Products:
- Oxidation: Formation of oxides.
- Reduction: Formation of hydrazine derivatives.
- Substitution: Formation of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Pharmacological Research: It is investigated for its potential therapeutic effects in various diseases, including microbial infections and inflammatory disorders.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] can be compared with other indole derivatives, such as:
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]: Similar structure but with a methyl group instead of a chlorine atom.
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]: Similar structure but with a nitro group instead of a chlorine atom.
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]: Similar structure but with a methoxy group instead of a chlorine atom.
Uniqueness: The presence of the 4-chlorophenyl group in 1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] imparts unique electronic and steric properties, influencing its reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)diazenyl]-1-phenylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-14-10-12-15(13-11-14)22-23-19-17-8-4-5-9-18(17)24(20(19)25)16-6-2-1-3-7-16/h1-13,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEOXSAACCPUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2683617.png)
![(E)-4-(Dimethylamino)-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]but-2-enamide](/img/structure/B2683618.png)
![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2683619.png)
![2-(2-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683620.png)
![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2683621.png)
![5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2683622.png)
![N-[4-(2-Propylmorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2683623.png)

![(2R)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2683626.png)



![2-(furan-2-yl)-N-{2-[(furan-2-yl)formamido]ethyl}-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2683638.png)
